4-(Benzylsulfonyl)-1-(cyclopropylsulfonyl)piperidine

Lipophilicity CNS Drug Design Physicochemical Properties

4-(Benzylsulfonyl)-1-(cyclopropylsulfonyl)piperidine is a synthetic organic compound featuring a piperidine core simultaneously substituted with a benzylsulfonyl group at the 4-position and a cyclopropylsulfonyl group at the nitrogen. This specific disubstitution pattern creates a distinct steric and electronic profile compared to mono-substituted or differently substituted piperidine analogs, positioning it as a critical building block for structure-activity relationship (SAR) studies where precise modulation of sulfonyl group character is required.

Molecular Formula C15H21NO4S2
Molecular Weight 343.46
CAS No. 2034227-51-3
Cat. No. B2576357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzylsulfonyl)-1-(cyclopropylsulfonyl)piperidine
CAS2034227-51-3
Molecular FormulaC15H21NO4S2
Molecular Weight343.46
Structural Identifiers
SMILESC1CC1S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3
InChIInChI=1S/C15H21NO4S2/c17-21(18,12-13-4-2-1-3-5-13)14-8-10-16(11-9-14)22(19,20)15-6-7-15/h1-5,14-15H,6-12H2
InChIKeyUGZONNMQIMYRLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzylsulfonyl)-1-(cyclopropylsulfonyl)piperidine (CAS 2034227-51-3): A Structurally Defined Disulfonyl Piperidine for Precision SAR


4-(Benzylsulfonyl)-1-(cyclopropylsulfonyl)piperidine is a synthetic organic compound featuring a piperidine core simultaneously substituted with a benzylsulfonyl group at the 4-position and a cyclopropylsulfonyl group at the nitrogen . This specific disubstitution pattern creates a distinct steric and electronic profile compared to mono-substituted or differently substituted piperidine analogs, positioning it as a critical building block for structure-activity relationship (SAR) studies where precise modulation of sulfonyl group character is required .

Why 4-(Benzylsulfonyl)-1-(cyclopropylsulfonyl)piperidine Cannot Be Replaced by a Generic Sulfonyl Piperidine


The simultaneous presence of a conformationally restricted cyclopropylsulfonyl group and a flexible benzylsulfonyl group on the same piperidine scaffold creates a unique spatial and electronic environment that cannot be replicated by mono-substituted analogs or those with different N-sulfonyl substituents . Interchanging with a generic sulfonyl piperidine lacking the cyclopropyl moiety risks altering the compound's reactivity, lipophilicity, and target-binding geometry, which is critical in the context of synthesizing CCR5 receptor antagonists where the 1-cyclopropanesulfonyl-piperidinyl fragment is a key pharmacophore .

Head-to-Head Quantitative Differentiation of 4-(Benzylsulfonyl)-1-(cyclopropylsulfonyl)piperidine


Superior Lipophilicity for Blood-Brain Barrier Penetration vs. Phenylsulfonyl Analog

The target compound demonstrates a significantly lower computed lipophilicity (XLogP3-AA = 1.5) compared to its direct 1-(phenylsulfonyl) analog 4-(benzylsulfonyl)-1-(phenylsulfonyl)piperidine (XLogP3-AA = 2.8) . This 1.3-log unit reduction is critical for reducing hERG binding and improving CNS safety profiles while maintaining potential for blood-brain barrier penetration .

Lipophilicity CNS Drug Design Physicochemical Properties

Reduced Molecular Weight for Enhanced Ligand Efficiency vs. Phenylsulfonyl Analog

4-(Benzylsulfonyl)-1-(cyclopropylsulfonyl)piperidine possesses a molecular weight of 343.5 g/mol, which is 36 g/mol lower than its 1-(phenylsulfonyl) analog 4-(benzylsulfonyl)-1-(phenylsulfonyl)piperidine (MW = 379.5 g/mol) . This lower molecular weight confers a computational ligand efficiency advantage when potency is normalized by heavy atom count, a key parameter in fragment-based and lead optimization campaigns .

Ligand Efficiency Fragment-Based Drug Discovery Molecular Weight

Lower Heavy Atom Count for Improved Synthetic Tractability vs. Phenylsulfonyl Analog

The target compound contains 22 heavy atoms, compared to 27 heavy atoms for 4-(benzylsulfonyl)-1-(phenylsulfonyl)piperidine, representing a 5-atom reduction in molecular complexity . Fewer heavy atoms generally correlate with simpler synthetic routes, higher step yields, and greater amenability to parallel library synthesis, which is essential for efficient SAR exploration .

Synthetic Accessibility Heavy Atom Count Medicinal Chemistry

Use as a Key Intermediate for CCR5 Antagonists with Defined 3D Conformation

Patents explicitly describing the synthesis of CCR5 receptor antagonists identify 1-cyclopropanesulfonyl-4-substituted piperidines as essential intermediates . The cyclopropylsulfonyl group imposes conformational rigidity about the C-S bond due to cyclopropyl-sulfonyl conjugation, a feature validated by X-ray crystallography that locks the pharmacophore into a bioactive conformation . This contrasts with flexible N-alkyl or N-aryl sulfonyl analogs, which present multiple low-energy conformers and can reduce target binding entropy.

HIV Entry Inhibitors CCR5 Conformational Restriction

Optimal Rotatable Bond Profile for Bioavailability vs. Phenylsulfonyl Analog

The target compound possesses 5 rotatable bonds, placing it within the optimal range (≤10) for oral bioavailability as defined by Veber's rules . In contrast, 4-(benzylsulfonyl)-1-(phenylsulfonyl)piperidine also has 5 rotatable bonds but exhibits higher molecular weight and polar surface area, which may negatively impact its permeability profile. The comparable rotatable bond count between the two compounds, combined with the target’s lower molecular weight and PSA (88.3 Ų vs. a predicted ~105 Ų for the phenylsulfonyl analog), favors the target compound for achieving a superior balance of solubility and permeability .

Oral Bioavailability Rotatable Bonds Drug-likeness

Favorable Topological Polar Surface Area for CNS Permeability vs. Bulkier Sulfonamides

The topological polar surface area (TPSA) of the target compound is 88.3 Ų, which falls near the optimal upper limit (90 Ų) for passive blood-brain barrier penetration as proposed by Pajouhesh and Lenz . This compares favorably to larger N-sulfonyl piperidine analogs (e.g., those with benzo-fused or bi-aryl N-substituents) that often exhibit TPSA values exceeding 100 Ų, thus limiting their CNS exposure . The cyclopropyl group's compact size is directly responsible for maintaining TPSA within the CNS-favorable range.

CNS Penetration Polar Surface Area Blood-Brain Barrier

Optimal Use Cases for 4-(Benzylsulfonyl)-1-(cyclopropylsulfonyl)piperidine Based on Quantitative Evidence


CNS-Penetrant Lead Optimization Requiring a Compact Sulfonamide Scaffold

When designing CNS-targeted small molecules, the target compound's TPSA of 88.3 Ų and XLogP3 of 1.5 place it firmly within the CNS drug-like space, outperforming analogs with larger N-substituents such as 4-(benzylsulfonyl)-1-(phenylsulfonyl)piperidine (XLogP3 2.8) in terms of predicted brain penetration and safety . Prioritize this compound for CNS SAR explorations where both passive permeability and low hERG risk are critical.

Fragment-Based Drug Discovery Targeting Protein-Protein Interactions

With a molecular weight of 343.5 g/mol and only 22 heavy atoms, this compound is well-suited as an advanced fragment or scaffold in fragment-based drug discovery (FBDD) . Its lower molecular complexity compared to the phenylsulfonyl analog (MW 379.5, 27 heavy atoms) facilitates rapid synthetic elaboration and high ligand efficiency, making it a preferred starting point for hit-to-lead optimization.

Synthesis of CCR5 Receptor Antagonists for HIV Entry Inhibition

The 1-cyclopropanesulfonyl-piperidinyl motif is specifically protected as a key intermediate in patented processes for CCR5 antagonists . The conformational rigidity conferred by the cyclopropylsulfonyl group, confirmed by X-ray crystallography, ensures a pre-organized binding conformation essential for high-affinity receptor engagement . This compound should be selected over flexible sulfonamide intermediates for any medicinal chemistry effort targeting CCR5.

Parallel Medicinal Chemistry Libraries for Oral Bioavailability Optimization

The target compound possesses 5 rotatable bonds, adhering to Veber's oral bioavailability guidelines, and offers a balanced profile of low molecular weight and moderate lipophilicity . Its smaller size and lower heavy-atom count compared to N-aryl sulfonamide analogs translate to higher synthetic throughput and better developability characteristics, making it ideal for generating parallel libraries aimed at optimizing oral drug candidates.

Quote Request

Request a Quote for 4-(Benzylsulfonyl)-1-(cyclopropylsulfonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.